molecular formula C24H32N2O8S2 B12757296 7-Benzyl-3-((thienyl-2-yl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane tartrate CAS No. 120466-49-1

7-Benzyl-3-((thienyl-2-yl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane tartrate

Cat. No.: B12757296
CAS No.: 120466-49-1
M. Wt: 540.7 g/mol
InChI Key: PBYVSXMJDHGPTD-LREBCSMRSA-N
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Description

7-Benzyl-3-((thienyl-2-yl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(331)nonane tartrate is a complex organic compound that features a bicyclic structure with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-((thienyl-2-yl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane tartrate typically involves multiple steps:

    Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the benzyl group: This step might involve a Friedel-Crafts alkylation.

    Attachment of the thienyl sulfonyl group: This can be done using sulfonylation reactions.

    Final tartrate formation: The tartrate salt is formed by reacting the compound with tartaric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.

    Reduction: Reduction reactions could target the sulfonyl group.

    Substitution: Various substitution reactions can occur, especially at the benzyl and thienyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Organic Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: Could be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development:

    Therapeutic Agents: Could be explored for its therapeutic effects in various diseases.

Industry

    Material Science: Possible use in the development of new materials with unique properties.

    Chemical Manufacturing: Could be used in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of 7-Benzyl-3-((thienyl-2-yl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane tartrate would depend on its specific applications. For example:

    Enzyme Inhibition: It might inhibit enzymes by binding to their active sites.

    Receptor Binding: Could exert effects by binding to and modulating the activity of specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-3-((thienyl-2-yl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane
  • 7-Benzyl-3-((phenyl-2-yl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane

Uniqueness

The presence of the thienyl sulfonyl group and the tartrate salt form might confer unique properties to the compound, such as specific binding affinities or solubility characteristics.

Properties

CAS No.

120466-49-1

Molecular Formula

C24H32N2O8S2

Molecular Weight

540.7 g/mol

IUPAC Name

3-benzyl-9,9-dimethyl-7-thiophen-2-ylsulfonyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C20H26N2O2S2.C4H6O6/c1-20(2)17-12-21(11-16-7-4-3-5-8-16)13-18(20)15-22(14-17)26(23,24)19-9-6-10-25-19;5-1(3(7)8)2(6)4(9)10/h3-10,17-18H,11-15H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

PBYVSXMJDHGPTD-LREBCSMRSA-N

Isomeric SMILES

CC1(C2CN(CC1CN(C2)S(=O)(=O)C3=CC=CS3)CC4=CC=CC=C4)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1(C2CN(CC1CN(C2)S(=O)(=O)C3=CC=CS3)CC4=CC=CC=C4)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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